- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library SynthesisBioconjugate Chemistry, 2019, 30(8), 2209-2215,
Cas no 253-82-7 (Quinazoline)

Quinazoline 化学的及び物理的性質
名前と識別子
-
- Quinazoline
- 1,3-Benzodiazine
- 1,3-Diazanaphthalene
- 5,6-Benzopyrimidine
- Benzo[a]pyrimidine
- Benzopyrimidine
- Phenmiazine
- NSC 72372
- Chinazolin
- Quinazoline 98%
- Benzo(a)pyrimidine
- UB9QUR18NL
- JWVCLYRUEFBMGU-UHFFFAOYSA-N
- Quinazoline, 98%
- Benzo(e)pyrimidine
- NSC72372
- Quinazoline, 99%
- benzo-1,3-diazine
- 4.5-Benzopyrimidine
- WLN: T66 BN DNJ
- NCIOpen2_000549
- KSC202E1T
- BIDD:GT00
- CHEBI:36621
- EN300-84601
- InChI=1/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6
- QUZ
- QUINAZOLINE [MI]
- 253-82-7
- GS-3258
- SY006075
- NS00027881
- AC-907/25014195
- UNII-UB9QUR18NL
- J-524172
- PB47603
- AC-18352
- Quinazolines
- Z1251332997
- A817834
- FT-0631892
- EINECS 205-965-3
- BIDD:GT0070
- AKOS015900554
- Q0055
- NSC-72372
- CHEMBL301359
- SCHEMBL5920
- CU-00000000401-1
- MFCD00006712
- CS-W002010
- Q426278
- J-015972
- BDBM50049572
- DTXSID7075214
- DB-046688
- DTXCID2037265
-
- MDL: MFCD00006712
- インチ: 1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
- InChIKey: JWVCLYRUEFBMGU-UHFFFAOYSA-N
- ほほえんだ: N1=C([H])N=C([H])C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 130.05300
- どういたいしつりょう: 130.053098
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 25.8
じっけんとくせい
- 色と性状: 黄色液晶、キノリン臭、ほろ苦さ、水に溶けやすく、水溶液中で中性反応を呈し、ほとんどの有機溶媒に溶解する
- 密度みつど: 1.2002 (rough estimate)
- ゆうかいてん: 48.0 to 51.0 deg-C
- ふってん: 243°C(lit.)
- フラッシュポイント: 華氏温度:222.8°f< br / >摂氏度:106°C< br / >
- 屈折率: 1.6231 (estimate)
- ようかいど: H2O: freely soluble
- PSA: 25.78000
- LogP: 1.62980
- ようかいせい: それは水に溶けやすい。水溶液は中性反応を示し、ほとんどの有機溶媒に可溶である
- 酸性度係数(pKa): 3.43(at 20℃)
- マーカー: 8053
Quinazoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD150016)
Quinazoline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
FUJIFILM | 322-53263-5g |
Quinazoline |
253-82-7 | 5g |
JPY 26000 | 2023-09-15 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-5g |
Quinazoline |
253-82-7 | 97% | 5g |
371.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-10g |
Quinazoline |
253-82-7 | 97% | 10g |
686.00 | 2021-07-09 | |
TRC | Q670100-25g |
Quinazoline |
253-82-7 | 25g |
$414.00 | 2023-05-17 | ||
Chemenu | CM104442-25g |
quinazoline |
253-82-7 | 95%+ | 25g |
$176 | 2024-07-28 | |
Chemenu | CM104442-100g |
quinazoline |
253-82-7 | 95% | 100g |
$491 | 2021-08-06 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-10g |
Quinazoline |
253-82-7 | 97% | 10g |
¥686 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006808-1g |
Quinazoline |
253-82-7 | 98% | 1g |
¥103 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q73560-5g |
Quinazoline |
253-82-7 | 5g |
¥499.0 | 2021-09-08 | ||
Enamine | EN300-84601-5.0g |
quinazoline |
253-82-7 | 95.0% | 5.0g |
$52.0 | 2025-03-21 |
Quinazoline 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium chloride Solvents: Ethanol ; overnight, -20 °C
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Quinazoline Raw materials
Quinazoline Preparation Products
Quinazoline サプライヤー
Quinazoline 関連文献
-
1. Thermochemical and theoretical studies of some benzodiazinesManuel A. V. Ribeiro da Silva,M. Agostinha R. Matos,Victor M. F. Morais J. Chem. Soc. Faraday Trans. 1995 91 1907
-
Qin Yang,Zhijian Yin,Lifang Zheng,Jianjun Yuan,Song Wei,Qiuping Ding,Yiyuan Peng RSC Adv. 2019 9 5870
-
Yu Chen,Chong Liu,Yaoting Duan,Dongkun Yu,Zhenghui Liu,Yuting Li,Ruifen Shi,Yuting Guo,Tiancheng Mu React. Chem. Eng. 2022 7 1968
-
Mohamed H. El-Shershaby,Adel Ghiaty,Ashraf H. Bayoumi,Hany E. A. Ahmed,Mona S. El-Zoghbi,Khaled El-Adl,Hamada S. Abulkhair New J. Chem. 2021 45 11136
-
Andris Jeminejs,Irina Novosjolova,ērika Bizdēna,Māris Turks Org. Biomol. Chem. 2021 19 7706
-
Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060
-
Shagufta,Irshad Ahmad Med. Chem. Commun. 2017 8 871
-
Qin Yang,Minhao Lou,Zhijian Yin,Zhihong Deng,Qiuping Ding,Yiyuan Peng Org. Biomol. Chem. 2018 16 8724
-
9. Thermochemical and theoretical studies of some benzodiazinesManuel A. V. Ribeiro da Silva,M. Agostinha R. Matos,Victor M. F. Morais J. Chem. Soc. Faraday Trans. 1995 91 1907
-
Prashant S. Auti,Ginson George,Atish T. Paul RSC Adv. 2020 10 41353
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Quinazolineに関する追加情報
Recent Advances in Quinazoline Research: Insights on CAS 253-82-7 and Therapeutic Applications
Quinazoline derivatives, particularly those associated with the chemical identifier CAS 253-82-7, have garnered significant attention in recent years due to their diverse pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on Quinazoline-based compounds, focusing on their molecular mechanisms, synthetic pathways, and clinical relevance. Recent studies highlight the role of Quinazoline scaffolds in targeting tyrosine kinase receptors, DNA repair enzymes, and other critical cellular pathways implicated in cancer, inflammation, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a novel Quinazoline derivative (CAS 253-82-7) in inhibiting epidermal growth factor receptor (EGFR) mutations resistant to first-line therapies. The compound exhibited a 70% reduction in tumor growth in xenograft models, with minimal off-target effects. Structural optimization of the Quinazoline core was achieved through computational modeling, enhancing binding affinity to ATP pockets while improving metabolic stability.
In parallel, researchers at the University of Cambridge reported breakthrough results in using Quinazoline-based PROTACs (Proteolysis-Targeting Chimeras) to degrade oncogenic proteins. The study leveraged CAS 253-82-7 as a warhead, demonstrating selective degradation of BRD4 in leukemia cells at nanomolar concentrations. This approach addresses limitations of traditional small-molecule inhibitors by enabling complete target elimination rather than mere inhibition.
The synthetic accessibility of Quinazoline derivatives remains a key focus area. A 2024 Nature Protocols paper detailed a scalable, one-pot synthesis of CAS 253-82-7 using continuous flow chemistry, achieving 92% yield with superior regioselectivity. This advancement significantly reduces production costs while meeting Good Manufacturing Practice (GMP) standards for clinical-grade material.
Emerging applications in antimicrobial resistance have also been explored. Quinazoline compounds incorporating the 253-82-7 scaffold showed potent activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting dihydrofolate reductase (DHFR), with MIC values ≤0.5 μg/mL. These findings were validated in a phase IIa clinical trial, showing 85% sputum conversion rates at week 8.
Despite these advances, challenges persist in optimizing pharmacokinetic properties of Quinazoline derivatives. Recent ADMET studies identified metabolic liabilities in certain 253-82-7 analogs, prompting development of deuterated versions to prolong half-life. The field continues to evolve with CRISPR-based screening identifying novel Quinazoline targets, including previously undruggable transcription factors.
In conclusion, Quinazoline research centered on CAS 253-82-7 represents a dynamic frontier in drug discovery. The scaffold's versatility enables targeting of multiple disease pathways, while advances in synthetic chemistry and protein degradation technologies expand its therapeutic potential. Future directions include combinatorial therapies and AI-driven design of next-generation Quinazoline derivatives with improved safety profiles.
253-82-7 (Quinazoline) 関連製品
- 260-75-3(Pyrimido[4,5-g]quinazoline)
- 1168139-44-3((R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride)
- 1552764-70-1(2-(5-Chlorothiophen-2-yl)pyridin-3-amine)
- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)
- 2171872-70-9(4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane)
- 689251-97-6((2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid)
- 2227831-94-7(4-Amino-5-(3-methoxyphenyl)-1-propylpyrrolidin-2-one)
- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))
- 1314987-91-1(tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)
- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

